molecular formula C₃₁H₃₂ClN₃O₆S B1155568 2-Chloro Zafirlukast

2-Chloro Zafirlukast

Cat. No.: B1155568
M. Wt: 610.12
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro Zafirlukast is a chemical impurity of Zafirlukast, an active pharmaceutical ingredient (API) belonging to the leukotriene receptor antagonist (LTRA) class of drugs. As a well-characterized impurity reference standard, 2-Chloro Zafirlukast is essential for analytical research and development, playing a critical role in the quality control and regulatory compliance of the parent drug substance. It is used in method development, validation, and stability studies to ensure the safety and efficacy of pharmaceutical products. This compound is a highly characterized reference material that complies with stringent regulatory standards, making it suitable for use in Abbreviated New Drug Applications (ANDA) and commercial production of Zafirlukast . The parent drug, Zafirlukast, is competitively antagonistic to the cysteinyl leukotriene type 1 receptor and is used for the prophylaxis and chronic treatment of asthma in adults and children . 2-Chloro Zafirlukast is supplied as an off-white solid with a molecular formula of C31H32ClN3O6S and a molecular weight of 610.12 g/mol . For safe handling and integrity, this product should be stored refrigerated at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₃₁H₃₂ClN₃O₆S

Molecular Weight

610.12

Synonyms

(2-Chloro-3-(2-methoxy-4-((o-tolylsulfonyl)carbamoyl)benzyl)-1-methyl-1H-indol-5-yl)carbamic Acid Cyclopentyl Ester

Origin of Product

United States

Process Optimization:careful Optimization of Reaction Parameters is Crucial. This Includes:

Temperature: Controlling the reaction temperature to minimize side reactions that could lead to chlorination.

Reagent Stoichiometry: Precise control of the molar ratios of reactants to prevent excess of any reagent that might participate in side reactions.

Solvent Selection: The choice of solvent can influence reaction pathways and the formation of impurities.

Purification Techniques:robust Purification Methods Are Essential for Removing Any 2 Chloro Zafirlukast That May Have Formed. These Can Include:

Crystallization: Selective crystallization can be a highly effective method for separating the desired product from structurally similar impurities.

Chromatography: Preparative HPLC or column chromatography can be employed to isolate Zafirlukast (B1683622) from 2-Chloro Zafirlukast and other impurities.

Analytical Methodologies:the Development of Sensitive and Specific Analytical Methods is Fundamental for the Detection and Quantification of 2 Chloro Zafirlukast.synzeal.com

Investigation of Leukotriene Receptor Binding Affinities and Selectivity of 2-Chloro Zafirlukast In Vitro

Detailed studies on the leukotriene receptor binding affinities and selectivity of 2-Chloro Zafirlukast are not currently available in the public domain. Such investigations are crucial for characterizing the potency and specificity of a compound's interaction with its intended target.

No data from competitive radioligand binding assays for 2-Chloro Zafirlukast has been published. This type of assay is fundamental in determining the affinity of a compound for a specific receptor. In a typical assay, a radiolabeled ligand with known affinity for the receptor is used. The ability of the unlabeled investigational drug, in this case, 2-Chloro Zafirlukast, to displace the radioligand is measured. The results are usually expressed as the half-maximal inhibitory concentration (IC50), which can then be used to calculate the equilibrium dissociation constant (Ki), a measure of the compound's binding affinity.

Table 1: Competitive Radioligand Binding Assay Data for 2-Chloro Zafirlukast at CysLT1 Receptor

No publicly available data.

There are no published receptor occupancy studies for 2-Chloro Zafirlukast in cellular models. These studies are designed to determine the percentage of target receptors that are bound by a drug at various concentrations in a cellular environment. This provides a critical link between the drug's concentration and its pharmacological effect at the cellular level.

Elucidation of Post-Receptor Signaling Pathway Modulation by 2-Chloro Zafirlukast

Information regarding the modulation of post-receptor signaling pathways by 2-Chloro Zafirlukast is not available in the scientific literature. As a derivative of Zafirlukast, it would be hypothesized to act as an antagonist at the cysteinyl leukotriene 1 (CysLT1) receptor, a G-protein coupled receptor (GPCR), thereby inhibiting downstream signaling cascades. However, without experimental data, this remains speculative.

No results from calcium flux assays for 2-Chloro Zafirlukast are publicly available. The activation of the CysLT1 receptor by its natural ligands, the cysteinyl leukotrienes, leads to an increase in intracellular calcium concentration ([Ca2+]i), which acts as a second messenger. Calcium flux assays are used to measure these changes in [Ca2+]i upon receptor activation. An antagonist like 2-Chloro Zafirlukast would be expected to inhibit this agonist-induced calcium mobilization.

Table 2: Effect of 2-Chloro Zafirlukast on Agonist-Induced Calcium Flux in a CysLT1-Expressing Cell Line

No publicly available data.

There is no published research on the specific perturbations of second messenger systems by 2-Chloro Zafirlukast. Beyond calcium, other second messengers could be involved in CysLT1 receptor signaling. Studies would be required to determine if 2-Chloro Zafirlukast affects the levels of other second messengers, such as cyclic adenosine monophosphate (cAMP) or inositol phosphates.

No gene expression profiling studies for 2-Chloro Zafirlukast have been reported. Gene expression profiling can provide a broad overview of the cellular pathways affected by a compound. In the context of a leukotriene receptor antagonist, such studies could reveal effects on the expression of genes involved in inflammation, immune cell signaling, and airway remodeling.

Table 3: Summary of a Hypothetical Gene Expression Profiling Study for 2-Chloro Zafirlukast

No publicly available data.

Enzymatic Inhibition and Activation Studies of 2-Chloro Zafirlukast

In Vitro Enzyme Activity Assays

A comprehensive search of published scientific studies did not yield specific data regarding in vitro enzyme activity assays conducted on 2-Chloro Zafirlukast. Consequently, there is no available information on its inhibitory or activating effects on specific enzymes, such as cytochrome P450 isoforms or other metabolic enzymes.

Non-Receptor Mediated Biological Activities of 2-Chloro Zafirlukast

There is currently no available scientific literature detailing the non-receptor mediated biological activities of 2-Chloro Zafirlukast. Research has not yet been published that explores its potential effects on biological pathways or targets independent of receptor binding.

Cellular Pharmacodynamics of 2-Chloro Zafirlukast in Preclinical Cell Models

Concentration-Dependent Activity in Specific Cell Types

No published preclinical studies were found that investigate the concentration-dependent activity of 2-Chloro Zafirlukast in specific cell types. Therefore, data on its effects on cellular processes such as proliferation, apoptosis, or inflammatory responses in cell models are not available.

Receptor Internalization and Desensitization Dynamics Induced by 2-Chloro Zafirlukast

The scientific literature lacks studies on the receptor internalization and desensitization dynamics induced by 2-Chloro Zafirlukast. The effects of this specific compound on receptor trafficking and signaling attenuation have not been characterized.

Comparative Pharmacological Profiling of 2-Chloro Zafirlukast Against Reference Leukotriene Antagonists in Animal Tissues/Models

No research data from animal tissues or in vivo animal models is available that provides a comparative pharmacological profile of 2-Chloro Zafirlukast against reference leukotriene antagonists such as Zafirlukast or Montelukast.

Table of Mentioned Compounds

Compound Name
2-Chloro Zafirlukast
Montelukast

Design and Synthesis of 2-Chloro Zafirlukast Analogues for SAR Studies

The quest to improve upon the pharmacological profile of zafirlukast has led to the design and synthesis of numerous analogues. Research efforts have focused on modifying three primary regions of the molecule: the indole (B1671886) nucleus, the C-5 position substituent on the indole ring, and the sulfonamide portion. researchgate.net

One common synthetic strategy involves the initial preparation of a key intermediate, such as 5-amino-1-methyl-1H-indole, which serves as a versatile scaffold. acgpubs.org A general synthetic route, as described in the literature, begins with the alkylation and subsequent reduction of N-methyl 5-nitro indole. acgpubs.org The resulting amino-indole intermediate can then be treated with various chloroformates (e.g., methyl, ethyl, cyclopentyl chloroformate) to install a carbamate (B1207046) group at the C-5 position. acgpubs.orgnih.gov The subsequent steps typically involve hydrolysis to yield a carboxylic acid, which is then coupled with different substituted sulfonamides using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acgpubs.org

This modular approach allows for the systematic introduction of diverse functional groups to probe the structure-activity relationships. For instance, researchers have prepared series of analogues by:

Varying the alkyl group on the C-5 carbamate (e.g., methyl, ethyl, isopropyl). researchgate.net

Altering the substitution pattern on the sulfonamide phenyl ring (e.g., ortho-, meta-, and para-tolyl groups instead of the o-tolyl group in zafirlukast). researchgate.net

Modifying the substituent on the indole nitrogen. researchgate.net

Another synthetic approach avoids starting with a pre-formed indole ring, instead constructing it as a key step in the synthesis, which offers greater flexibility for substitutions on the indole's benzene (B151609) ring. nih.gov These synthetic strategies have enabled the creation of libraries of zafirlukast derivatives for comprehensive SAR analysis. researchgate.netacgpubs.org

Impact of Structural Modifications on Leukotriene Receptor Binding and Functional Activity (Preclinical)

Preclinical studies have demonstrated that even minor structural changes to the 2-Chloro Zafirlukast scaffold can have a profound impact on its affinity for the leukotriene receptor and its functional activity. The development pathway of zafirlukast itself illustrates this principle. An early, potent antagonist, ICI-198,165, showed high receptor affinity (pKB of 10.3 against LTE4-induced contractions in guinea pig trachea) but suffered from extremely poor oral bioavailability (<1% in rats and dogs). atsjournals.orgatsjournals.org

A pivotal discovery was that adding small substituents, specifically 2-methyl or 2-chloro groups, to the sulfonamide phenyl ring dramatically improved oral activity. atsjournals.orgatsjournals.org The application of this finding to an "inverted indole template" led to the creation of zafirlukast, which maintained high potency (pKB of 9.7) while exhibiting excellent oral bioavailability in preclinical species (68% in rats and 67% in dogs). atsjournals.orgatsjournals.org

Further SAR studies on zafirlukast analogues have yielded additional insights:

N-Carbamoyl Analogues : Exploration of N-carbamoyl derivatives by some research groups resulted in compounds with enhanced in vitro potency. researchgate.net

Indole Nitrogen Substitution : Increasing the steric bulk of the substituent on the indole nitrogen has been shown to increase the affinity for cytosolic phospholipase A2α (cPLA2α), another target in the arachidonic acid cascade. researchgate.net

Thiol Isomerase Inhibition : A recent study developed 35 zafirlukast analogues to optimize activity as thiol isomerase inhibitors. nih.gov Of these, 12 retained activity, with one analogue, designated as compound 21, demonstrating greater potency than the parent zafirlukast in inhibiting platelet aggregation and in vivo thrombus formation in mice. nih.gov

The data below summarizes the activity of key compounds in the development lineage of zafirlukast.

CompoundKey Structural FeatureIn Vitro Potency (pKB vs LTE4)In Vivo Bioavailability (Rat/Dog)Citation
ICI-198,165 Precursor to Zafirlukast10.3<1% / <1% atsjournals.org, atsjournals.org
Zafirlukast Inverted indole + 2-chloro sulfonamide9.768% / 67% atsjournals.org, atsjournals.org

Identification of Key Pharmacophoric Elements within the 2-Chloro Zafirlukast Scaffold

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. The development of zafirlukast was guided by a rational approach that combined structural elements from the prototype antagonist FPL 55712 and the natural leukotrienes. atsjournals.orgatsjournals.org Analysis of the 2-Chloro Zafirlukast structure reveals several key pharmacophoric elements crucial for its antagonist activity at the CysLT1 receptor.

The Indole Scaffold : The indole ring system serves as a rigid, hydrophobic core that anchors the molecule in the receptor binding pocket. researchgate.net It is considered a "privileged scaffold" in medicinal chemistry due to its ability to participate in various non-covalent interactions. researchgate.net Modifications at the N-1 and C-5 positions are known to modulate activity. researchgate.net

The C-5 Carbamate Linkage : The cyclopentyl carbamate group at the C-5 position of the indole is a critical feature. The carbamate moiety (–NH–C(=O)–O–) is a bioisosteric replacement for other groups and is more stable in vivo than an ester linkage. acs.org It can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), contributing to specific interactions within the receptor. acs.org

The Methoxy-Substituted Benzyl (B1604629) Group : This linker connects the indole core to the acidic sulfonamide portion. The methoxy (B1213986) group's position helps to orient the two halves of the molecule correctly for optimal receptor fit.

The Sulfonamide Moiety : The o-tolylsulfonamide group is a key acidic headgroup that mimics the carboxylic acid of the natural leukotriene ligands. The replacement of a less potent carboxylic acid with the sulfonimide in early development led to a 100-fold increase in potency. atsjournals.org The sulfonamide's acidic proton and oxygen atoms are critical for strong interactions, likely with basic residues in the receptor.

The 2-Chloro Substituent : While not part of the core pharmacophore for receptor binding, the 2-chloro group on the terminal phenyl ring is a critical "pharmaco-kinetic" element. Its presence was a key innovation that dramatically improved the compound's oral bioavailability, transforming a potent but poorly absorbed lead into a viable drug candidate. atsjournals.orgatsjournals.org

Development of Predictive Models for Leukotriene Receptor Antagonist Activity Based on 2-Chloro Zafirlukast Derivatives

Rational drug design heavily relies on the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, to guide the synthesis of new compounds. nih.gov These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

While specific proprietary QSAR models for 2-Chloro Zafirlukast derivatives are not detailed in the public literature, the systematic SAR studies performed provide the foundational data required for their construction. The process involves several steps:

Data Collection : A dataset of zafirlukast analogues with their corresponding biological activities (e.g., receptor binding affinities, IC50 values for functional inhibition) is compiled. researchgate.netacgpubs.org

Descriptor Calculation : For each analogue, a set of molecular descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Generation : Statistical methods, such as partial least squares (PLS) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net

Model Validation : The predictive power of the model is rigorously tested using internal (cross-validation) and external test sets of compounds that were not used in the model's creation. researchgate.net

A validated QSAR model allows medicinal chemists to predict the activity of novel, yet-to-be-synthesized zafirlukast derivatives. This in silico screening prioritizes the most promising candidates for synthesis, making the drug discovery process more efficient and cost-effective. The ultimate goal is to use these models to design new analogues with enhanced potency and improved pharmacokinetic properties. nih.govxiahepublishing.com

Molecular Docking Simulations of 2-Chloro Zafirlukast with Leukotriene Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to its protein target, such as a leukotriene receptor. Studies on the parent compound, Zafirlukast, show it acts as a selective and competitive antagonist of leukotriene D4 and E4 at the cysteinyl leukotriene receptor 1 (CysLT1) drugbank.com.

An analysis of the ligand-protein interactions for the parent Zafirlukast with the CysLT1 receptor reveals the importance of various types of chemical interactions for stable binding. While specific docking studies for 2-Chloro Zafirlukast are not detailed in the literature, we can infer the likely interactions based on Zafirlukast and the chemical properties of the chloro-substitution.

The introduction of a chlorine atom at the 2-position of the tolyl group is expected to influence the binding affinity through several mechanisms:

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the charge distribution on the sulfonyl group and the adjacent phenyl ring. This could modify hydrogen bonding and van der Waals interactions with receptor residues.

Steric Effects: The chlorine atom adds steric bulk, which could either enhance binding by promoting a more favorable conformation or hinder it if it clashes with amino acid residues in the binding pocket.

Molecular docking studies on Zafirlukast and similar compounds have identified key interactions within the CysLT1 binding site nih.gov. It is predicted that 2-Chloro Zafirlukast would engage in a similar set of interactions, with potential modulation of binding strength due to the chloro group.

Table 1: Predicted Ligand-Protein Interactions for 2-Chloro Zafirlukast

Interaction Type Key Interacting Moiety on Ligand Potential Interacting Residues in CysLT1 Receptor (based on Zafirlukast) Expected Influence of 2-Chloro Group
Hydrogen Bonding Sulfonamide group, Carbamate group Polar residues (e.g., Serine, Threonine, Arginine) May alter bond strength due to electronic redistribution.
Hydrophobic Interactions Indole ring, Cyclopentyl ring, Tolyl ring Non-polar residues (e.g., Leucine, Valine, Isoleucine) Minor change; increased hydrophobicity of the tolyl ring may slightly enhance interaction.

The predicted binding mode for 2-Chloro Zafirlukast would likely be highly similar to that of Zafirlukast, fitting into the same hydrophobic pocket of the CysLT1 receptor. The core indole and methoxy-phenylmethyl moieties are crucial for anchoring the molecule. The primary difference would arise from the orientation of the 2-chloro-tolylsulfonyl group. Computational models would be necessary to predict whether the chlorine atom is positioned to form favorable halogen bonds or other non-covalent interactions with the receptor, potentially increasing the binding affinity and residence time of the ligand.

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 2-Chloro Zafirlukast

Quantum chemical calculations are used to understand the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are commonly employed for such analyses researchgate.net.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and kinetic stability taylorandfrancis.comwikipedia.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons taylorandfrancis.comyoutube.com. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity taylorandfrancis.com.

For 2-Chloro Zafirlukast, the introduction of the electron-withdrawing chlorine atom is expected to lower the energy of both the HOMO and LUMO compared to the parent Zafirlukast. This is a common effect observed when electronegative substituents are added to an aromatic system. The magnitude of the change in the HOMO-LUMO gap would determine the relative kinetic stability of the chlorinated derivative.

Table 2: Hypothetical Frontier Molecular Orbital Energies

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (ΔE) (eV) Predicted Reactivity
Zafirlukast (E₁) (E₂) (E₂ - E₁) Baseline

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack mdpi.comactascientific.com. Red-colored regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack) mdpi.com.

In 2-Chloro Zafirlukast, the MEP map would show negative potential around the oxygen atoms of the carbamate and sulfonyl groups, as well as the nitrogen of the sulfonamide. These are the primary sites for hydrogen bond acceptance. The hydrogen atom on the sulfonamide nitrogen would exhibit a positive potential, making it a key hydrogen bond donor. The presence of the chlorine atom would create a region of slight negative to neutral potential (a phenomenon known as the sigma-hole), which could participate in halogen bonding, further influencing its interaction with the receptor.

Molecular Dynamics Simulations to Investigate Receptor-Ligand Complex Stability with 2-Chloro Zafirlukast

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time nih.gov. For a drug-receptor complex, MD simulations can provide detailed insights into the stability of the binding, the conformational changes in both the ligand and the protein, and the role of solvent molecules mdpi.com.

An MD simulation of the 2-Chloro Zafirlukast-CysLT1 receptor complex would begin with the docked pose obtained from molecular docking. Over a simulation period of nanoseconds to microseconds, the trajectory of the complex would be analyzed. Key metrics for assessing stability include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and the ligand from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, identifying the most persistent and important interactions for binding stability.

The addition of the 2-chloro group could enhance the stability of the complex if it establishes new, favorable interactions within the binding pocket, which would be reflected by a lower and more stable RMSD for the ligand compared to Zafirlukast.

De Novo Design Strategies Based on the 2-Chloro Zafirlukast Scaffold

De novo design is a computational methodology used to generate novel molecular structures with desired pharmacological properties, starting from a basic scaffold or a target's binding site. The 2-Chloro Zafirlukast scaffold, with its indole core and specific substitutions, presents a promising starting point for the design of new and potentially more potent cysteinyl leukotriene receptor 1 (CysLT1) antagonists.

The primary goal of de novo design strategies based on this scaffold would be to explore novel chemical space and identify compounds with improved pharmacokinetic and pharmacodynamic profiles. The introduction of a chlorine atom at the 2-position of the indole ring in 2-Chloro Zafirlukast already represents a modification from the parent Zafirlukast, suggesting that this position is amenable to substitution.

Computational approaches to de novo design using the 2-Chloro Zafirlukast scaffold would typically involve the following steps:

Scaffold Hopping and Decoration: Algorithms would be employed to replace parts of the molecule with different functional groups or fragments while retaining the key binding features. For instance, the cyclopentyl carbamate group or the o-tolylsulfonylcarbamoyl benzyl moiety could be modified or replaced to explore new interactions with the CysLT1 receptor.

Fragment-Based Growth: This strategy involves computationally "growing" a new molecule from a starting fragment within the receptor's binding pocket. The 2-chloro-1-methyl-1H-indole core could serve as an anchor fragment, with various side chains being added and evaluated for their binding affinity and other properties.

Generative Models: More advanced techniques using artificial intelligence, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), could be trained on libraries of known CysLT1 antagonists to generate novel structures based on the 2-Chloro Zafirlukast scaffold.

The resulting virtual compounds would then be subjected to further computational analysis, including docking simulations and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, to prioritize the most promising candidates for synthesis and biological evaluation.

Table 1: Illustrative Examples of De Novo Designed Analogues Based on the 2-Chloro Zafirlukast Scaffold

Compound ID Modification from 2-Chloro Zafirlukast Scaffold Predicted Improvement
2CZ-A01Replacement of cyclopentyl carbamate with a bioisosteric tetrazole ring.Enhanced metabolic stability.
2CZ-A02Substitution of the o-tolyl group with a trifluoromethylphenyl group.Increased binding affinity through halogen bonding.
2CZ-A03Introduction of a hydroxyl group on the benzyl moiety.Potential for additional hydrogen bonding interactions.

Note: The compounds and predicted improvements in this table are hypothetical and for illustrative purposes, based on common strategies in medicinal chemistry.

Advanced Analytical Methodologies for 2 Chloro Zafirlukast in Research Applications

Spectroscopic Characterization Techniques for Structural Elucidation of 2-Chloro Zafirlukast (B1683622)

Once an impurity like 2-Chloro Zafirlukast is isolated, spectroscopic techniques are required to definitively elucidate its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. ipb.pt

For a complex structure like 2-Chloro Zafirlukast, two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all signals. researchgate.net

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to piece together adjacent fragments of the molecule. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule, such as the indole (B1671886) core, the benzyl (B1604629) ring, and the cyclopentyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close to each other in space, confirming the molecule's conformation and the relative positions of substituents. ipb.pt

The combined data from these experiments allows for the complete and unambiguous assignment of the chemical structure, confirming the identity as 2-Chloro Zafirlukast and distinguishing it from other isomers. atsjournals.org

Table 2: Hypothetical ¹H NMR Chemical Shift Assignments for Key Structural Moieties of 2-Chloro Zafirlukast

Protons Expected Chemical Shift (δ, ppm) Rationale
Indole N-CH₃ ~3.8 Singlet, typical for N-methyl on an indole ring.
Benzyl CH₂ ~4.2 Singlet, benzylic protons adjacent to the indole C3 position.
Aromatic Protons 6.8 - 8.0 Multiple signals corresponding to protons on the indole and two benzene (B151609) rings.
Cyclopentyl CH ~5.0 Multiplet, proton of the cyclopentyl ester group.

| Sulfonamide NH | ~10.5 | Broad singlet, acidic proton of the sulfonamide group. |

This table is illustrative, showing expected regions for proton signals based on the known structure and general NMR principles.

High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), is indispensable for identifying metabolites in preclinical studies. nih.govuni-saarland.de HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of the elemental formula of a parent compound and its metabolites. uni-saarland.de

In preclinical models, a biological sample (e.g., plasma, urine, or liver microsome incubate) is analyzed by LC-HRMS. Potential metabolites are identified by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., oxidation, hydrolysis, glucuronidation). The power of tandem mass spectrometry (MS/MS) is then used to confirm the structure. The fragmentation pattern of a suspected metabolite is compared to that of the parent compound, 2-Chloro Zafirlukast. mdpi.comyoutube.com Common fragmentation pathways can reveal the site of metabolic modification. For example, a mass shift in a fragment ion containing the indole ring would suggest metabolism occurred on that part of the molecule.

Table 3: Predicted HRMS Data and Key Fragments for 2-Chloro Zafirlukast

Ion Formula Calculated m/z Description
[M+H]⁺ C₃₁H₃₃³⁵ClN₃O₆S⁺ 610.1701 Protonated parent molecule (³⁵Cl isotope)
[M+H]⁺ C₃₁H₃₃³⁷ClN₃O₆S⁺ 612.1671 Protonated parent molecule (³⁷Cl isotope)
Fragment 1 C₂₆H₂₄³⁵ClN₂O₄S⁺ 507.1149 Loss of cyclopentyl carbamate (B1207046) moiety

| Fragment 2 | C₁₅H₁₄³⁵ClN₂O₂⁺ | 305.0744 | Cleavage at the benzylic methylene (B1212753) bridge |

This table shows theoretical data useful for confirming the identity of the parent compound and guiding the interpretation of metabolite MS/MS spectra.

Quantitative Analytical Methods for 2-Chloro Zafirlukast in Preclinical Biological Matrices

To assess the pharmacokinetic profile of 2-Chloro Zafirlukast in preclinical research, sensitive and selective quantitative methods are required. ajptr.com LC-MS/MS is the gold standard for quantifying drugs and their metabolites in complex biological matrices like blood, plasma, and tissue homogenates due to its high sensitivity, specificity, and wide dynamic range. nih.govd-nb.info

The method typically involves a sample preparation step to remove proteins and other interfering substances. This can be achieved through protein precipitation (PPT) with a solvent like acetonitrile, or more selectively through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). ajptr.comresearchgate.net

Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of 2-Chloro Zafirlukast) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. researchgate.netresearchgate.net This precursor-to-product ion transition is highly specific to the analyte. A stable isotope-labeled internal standard is often used to correct for matrix effects and variations in extraction recovery and instrument response. The method is validated according to regulatory guidelines to ensure its linearity, accuracy, precision, and a sufficiently low lower limit of quantitation (LLOQ). d-nb.infomdpi.com

Table 4: Representative Parameters for a Quantitative LC-MS/MS Method

Parameter Description Example Value/Range Source
Sample Preparation Protein Precipitation or Solid-Phase Extraction Acetonitrile; C18 SPE cartridge ajptr.comresearchgate.net
Chromatography UPLC with a C18 column Acquity UPLC BEH C18 researchgate.net
Mobile Phase Acetonitrile and water with an additive (e.g., formic acid) Acetonitrile:Water (80:20, v/v) with 10 mM Acetic Acid researchgate.net
Ionization Mode Electrospray Ionization (ESI), positive or negative ESI Negative Mode researchgate.net
MRM Transition Precursor ion (m/z) -> Product ion (m/z) e.g., 609.2 -> [Specific Fragment] (for [M-H]⁻) researchgate.net
Linearity Range The concentration range over which the method is accurate and precise 0.1 - 500 ng/mL researchgate.netresearchgate.net
LLOQ Lower Limit of Quantitation 0.17 ng/mL researchgate.net

| Accuracy & Precision | Intra- and inter-day variability | <15% RSD | researchgate.netmdpi.com |

This table summarizes typical parameters for a quantitative bioanalytical method, extrapolated from validated assays for Zafirlukast.

Bioanalytical Method Validation for Animal Tissue and Fluid Samples

The quantification of 2-Chloro Zafirlukast and related impurities in biological matrices is crucial for preclinical research. While specific bioanalytical methods validated for "2-Chloro Zafirlukast" in animal tissues are not detailed in publicly available literature, the principles for such validation can be extrapolated from methods developed for the parent compound, zafirlukast, and its other impurities. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the predominant techniques for these analyses. nih.govresearchgate.net Validation of these methods for animal plasma or tissue homogenates would adhere to parameters stipulated by international guidelines. A typical method would involve a reversed-phase HPLC system, often coupled with a mass spectrometer for enhanced selectivity and sensitivity.

For instance, a method for zafirlukast and its impurities was developed using a C8 column and a mobile phase consisting of ammonium (B1175870) formate (B1220265) and acetonitrile. oup.com Detection is often performed using UV or diode array detectors (DAD), with wavelengths around 225 nm or 240 nm being common for zafirlukast and its structurally related compounds. oup.comnih.gov The validation process would ensure the method is specific, accurate, precise, and linear over a defined concentration range.

Table 1: Illustrative Bioanalytical Method Validation Parameters

ParameterTypical SpecificationPurpose
Specificity No interference from endogenous matrix components or other related substances.Ensures the method accurately measures only the intended analyte.
Linearity Correlation coefficient (r²) > 0.99 over a specified concentration range.Confirms a direct proportional relationship between concentration and instrument response.
Accuracy Recovery within 85-115% of the nominal concentration (80-120% at LLOQ).Measures the closeness of the determined value to the true value.
Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).Assesses the repeatability and reproducibility of the method.
Limit of Quantitation (LOQ) The lowest concentration quantifiable with acceptable precision and accuracy.Defines the lower limit of reliable measurement.
Matrix Effect Assessed to ensure the ionization of the analyte is not suppressed or enhanced by the biological matrix.Critical for LC-MS methods to ensure data reliability.
Stability Analyte stability confirmed under various conditions (freeze-thaw, short-term, long-term).Ensures sample integrity from collection through analysis.
This table represents typical parameters for bioanalytical method validation and is not based on a specific study of 2-Chloro Zafirlukast.

Microdialysis and In Vivo Sampling Methodologies in Animal Research

Microdialysis is a minimally invasive sampling technique used to continuously monitor the concentration of unbound analytes in the extracellular fluid of tissues in conscious, free-moving animals. explicyte.comgrantome.com This methodology allows for the study of pharmacokinetics and tissue distribution of a drug and its metabolites.

While no specific studies detailing the use of microdialysis for 2-Chloro Zafirlukast have been identified in the reviewed literature, the technique is well-suited for such applications. explicyte.com In a hypothetical research setting, a microdialysis probe would be surgically implanted into a target tissue (e.g., liver, lung) or blood vessel of a research animal. A physiological solution (perfusate) is slowly pumped through the probe. Small molecules like 2-Chloro Zafirlukast, if present in the extracellular fluid, diffuse across the semipermeable membrane of the probe and are collected in the outgoing perfusate (dialysate). grantome.com

The collected dialysate samples are then analyzed, typically using highly sensitive methods like LC-MS/MS, to determine the concentration of the analyte over time. acs.org This provides a dynamic profile of the compound's concentration at the site of action or distribution, which is invaluable for pharmacokinetic and pharmacodynamic (PK/PD) modeling. explicyte.com The development of such a method would require careful calibration of the microdialysis probe and a highly sensitive analytical assay to measure the low concentrations typically recovered. grantome.com

Preclinical Metabolism and Biotransformation Pathways of 2 Chloro Zafirlukast

Identification of Metabolic Enzymes Involved in 2-Chloro Zafirlukast (B1683622) Transformation (e.g., Cytochrome P450 isoforms in vitro)

The metabolism of Zafirlukast is predominantly hepatic and heavily involves the Cytochrome P450 (CYP) enzyme system. nih.gov In vitro studies using human liver microsomes have identified CYP2C9 as the primary enzyme responsible for the biotransformation of Zafirlukast, with hydroxylation being the major pathway. nih.govfda.govwikipedia.org Additionally, CYP3A4 has been shown to participate in the metabolism of Zafirlukast, although to a lesser extent. researchgate.netresearchgate.net

Given that 2-Chloro Zafirlukast is a structural analogue, it is highly probable that its metabolism is also mediated by these same key enzymes. The introduction of a chloro group at the 2-position of the tolyl-sulfonyl group may influence the rate and regioselectivity of the metabolism but is unlikely to fundamentally change the primary enzymatic pathways involved. Therefore, CYP2C9 and CYP3A4 are the principal candidates for mediating the transformation of 2-Chloro Zafirlukast.

Research on Zafirlukast has also shown it to be an inhibitor of CYP3A4 and CYP2C9 at concentrations close to those achieved in clinical use, a characteristic that may be shared by its chloro-analogue. fda.gov

Elucidation of Major Metabolic Pathways of 2-Chloro Zafirlukast in Liver Microsomes and Hepatocytes (Non-Human)

In preclinical models, Zafirlukast undergoes extensive metabolism. The primary metabolic pathway is hydroxylation, catalyzed mainly by CYP2C9. nih.govresearchgate.net Another significant biotransformation pathway observed in both rat and human liver microsomes is the NADP(H)-dependent formation of a reactive electrophilic α,β-unsaturated iminium species. acs.orgnih.gov This process is catalyzed exclusively by CYP3A enzymes and involves the dehydrogenation of the parent molecule. acs.orgnih.gov

This reactive intermediate can be subsequently detoxified through conjugation with glutathione (B108866) (GSH). acs.org The resulting GSH adduct has been identified in the bile of rats following administration of Zafirlukast, confirming this pathway occurs in vivo. researchgate.netacs.org

It is anticipated that 2-Chloro Zafirlukast would follow similar major metabolic pathways:

Hydroxylation: Primarily on the indole (B1671886) or cyclopentyl rings, catalyzed by CYP2C9.

Dehydrogenation: Formation of an electrophilic iminium intermediate via CYP3A4, followed by potential conjugation reactions.

The presence of the electron-withdrawing chloro group on the tolyl ring might influence the electronic properties of the molecule, potentially affecting the rate of these metabolic reactions.

Characterization of 2-Chloro Zafirlukast Metabolites In Vitro and in Preclinical Animal Models

For Zafirlukast, the metabolites are generally considered to be significantly less potent as leukotriene receptor antagonists than the parent compound. fda.gov The main metabolites identified are hydroxylated forms, which are primarily excreted in the feces. drugbank.com

In preclinical studies with rats, a key metabolite detected is a glutathione (GSH) adduct. researchgate.netacs.org This adduct is formed by the addition of GSH to the methylene (B1212753) carbon situated between the indole and the methoxy-substituted phenyl rings of Zafirlukast. acs.orgnih.gov This indicates the in vivo formation of the reactive iminium intermediate.

Based on these findings, the expected metabolites for 2-Chloro Zafirlukast in preclinical models would include:

Various hydroxylated derivatives.

A GSH conjugate, indicative of the iminium intermediate pathway.

The exact structure and relative abundance of these metabolites for 2-Chloro Zafirlukast would require specific analytical studies.

Influence of Structural Modifications on Metabolic Stability of 2-Chloro Zafirlukast Analogues (Preclinical)

Structural modifications are a key strategy in drug design to enhance metabolic stability and oral bioavailability. In the development of Zafirlukast, it was observed that substitutions on the sulfonamide group, such as 2-methyl or 2-chloro groups, had a significant positive impact on oral activity in preclinical species like rats and dogs. atsjournals.org This suggests that such modifications can protect the molecule from rapid first-pass metabolism.

The introduction of the 2-chloro group in 2-Chloro Zafirlukast, when compared to an unsubstituted analogue, would likely increase its metabolic stability. This is a common strategy used to block sites of metabolism. The electron-withdrawing nature of chlorine can alter the molecule's susceptibility to oxidative metabolism by CYP enzymes.

Studies on other Zafirlukast analogues have aimed to optimize its properties. For instance, derivatives have been developed to enhance bioactivity and modulate interactions with other targets like soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ). frontiersin.org Recently, a series of 16 analogues of Zafirlukast were synthesized to test their potency and specificity for TNFR1 signaling, with some showing improved efficacy over the parent compound. acs.org These studies highlight how modifications to the Zafirlukast scaffold, including substitutions like the one in 2-Chloro Zafirlukast, are explored to refine the compound's pharmacological and pharmacokinetic profile.

Future Research Directions and Unexplored Avenues for 2 Chloro Zafirlukast Academic Inquiry

Exploration of Formulation Strategies for Enhanced Research Probe Delivery in Animal Models

For 2-Chloro Zafirlukast (B1683622) to be an effective research probe in vivo, optimized delivery methods are essential. The bioavailability of its parent compound, Zafirlukast, is known to be affected by food, indicating that formulation is key to its efficacy. nih.gov

Future research could focus on developing novel formulation strategies to enhance the delivery of 2-Chloro Zafirlukast in animal models. These could include:

Nanoparticle-based delivery systems: Encapsulating 2-Chloro Zafirlukast in lipid- or polymer-based nanoparticles could improve its solubility, stability, and pharmacokinetic profile.

Topical formulations: For localized conditions, such as skin inflammation or certain types of tumors, topical formulations could deliver the compound directly to the target site, minimizing systemic exposure.

Targeted delivery systems: Conjugating 2-Chloro Zafirlukast to molecules that bind to specific cell surface receptors could enhance its delivery to target cells, such as cancer cells or activated immune cells.

Application of 2-Chloro Zafirlukast as a Chemical Probe for Novel Biological Target Identification

A chemical probe is a small molecule used to study and manipulate biological systems. rjeid.comnih.gov Given its specific chemical structure, 2-Chloro Zafirlukast has the potential to be a valuable chemical probe for identifying new biological targets. cleanchemlab.comveeprho.com

By using techniques such as affinity chromatography and quantitative proteomics , researchers can identify proteins that bind to 2-Chloro Zafirlukast. nih.gov This could reveal previously unknown off-target effects of the Zafirlukast family of compounds and identify new signaling pathways that they modulate. This approach has been successful in identifying targets for other drugs and can be applied to 2-Chloro Zafirlukast to uncover novel therapeutic opportunities. nih.gov

Development of Advanced In Vitro Models for Studying 2-Chloro Zafirlukast's Mechanistic Actions

To better understand the mechanisms of action of 2-Chloro Zafirlukast, advanced in vitro models that more closely mimic human physiology are needed. Traditional 2D cell cultures often fail to replicate the complexity of in vivo environments.

Future research should utilize:

3D cell culture models (organoids): These models can better simulate the architecture and function of tissues, providing a more accurate platform to study the effects of 2-Chloro Zafirlukast on cell growth, differentiation, and drug response.

Organ-on-a-chip technology: These microfluidic devices can recreate the physiological environment of an organ, allowing for the study of drug metabolism and toxicity in a more realistic setting.

Bioelectrochemical platforms: These systems can be used to study the effects of compounds on membrane-bound enzymes, such as the type II NADH:quinone oxidoreductase (NDH-2), which is a potential drug target in various pathogens. acs.org

Integration of Omics Technologies to Further Elucidate 2-Chloro Zafirlukast's Biological Footprint in Research Settings

Omics technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive view of the biological effects of a compound. chenomx.com Integrating these technologies can help to create a detailed "biological footprint" of 2-Chloro Zafirlukast.

Pharmacogenomics: Studying how genetic variations influence the response to 2-Chloro Zafirlukast can help to identify patient populations that are most likely to benefit from treatments based on this compound. tandfonline.com For instance, genetic differences in the LTC4 synthase and CYP2C9 enzymes can predict how an individual responds to Zafirlukast. wikipedia.org

Proteomics: Analyzing changes in protein expression in response to 2-Chloro Zafirlukast can reveal the signaling pathways and cellular processes that are affected by the compound.

Metabolomics: Studying the metabolic changes induced by 2-Chloro Zafirlukast can provide insights into its mechanism of action and potential off-target effects.

Potential for Derivatization of 2-Chloro Zafirlukast for Material Science or Biosensor Applications

The indole (B1671886) nucleus present in 2-Chloro Zafirlukast is a versatile scaffold that is found in many biologically active compounds. mdpi.coma2bchem.com This makes it an attractive starting point for the development of new materials and biosensors.

Material Science: The chemical properties of 2-Chloro Zafirlukast could be modified through derivatization to create new polymers or other materials with unique properties. The carbamate (B1207046) group, for instance, is a functional group used in the design of various materials. nih.gov

Biosensors: 2-Chloro Zafirlukast could be functionalized and immobilized on a sensor surface to detect specific biomolecules. For example, a biosensor could be developed to detect the presence of leukotrienes or other inflammatory mediators.

Q & A

Q. What experimental models are recommended to study Zafirlukast’s effects on diabetic nephropathy?

Methodological Answer: Use rat renal mesangial cells cultured with advanced glycation end-products (AGEs) to mimic hyperglycemic conditions. Measure inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA, oxidative stress markers (e.g., SOD, MDA) via spectrophotometry, and apoptosis markers (e.g., caspase-3) via flow cytometry. Dose-response experiments (e.g., 1–50 μM Zafirlukast) are critical to establish therapeutic windows .

Q. How can researchers validate Zafirlukast’s target engagement in cellular models?

Methodological Answer: Confirm CysLTR1 antagonism by co-administering leukotriene D4 (LTD4) and measuring downstream inflammatory markers (e.g., NF-κB activation via western blot). Use siRNA knockdown of CysLTR1 as a control to isolate Zafirlukast-specific effects .

Q. What assays are standard for assessing Zafirlukast’s impact on oxidative stress in renal cells?

Methodological Answer: Quantify superoxide dismutase (SOD) activity using colorimetric kits and malondialdehyde (MDA) levels via thiobarbituric acid reactive substances (TBARS) assay. Pair with mitochondrial membrane potential measurements (JC-1 staining) to link oxidative stress to apoptosis .

Q. What pharmacokinetic properties of Zafirlukast influence experimental dosing?

Methodological Answer: Consider its oral clearance (~20 L/h), plasma half-life (8–16 hours), and CYP2C9/CYP3A4 metabolism. For in vitro studies, use concentrations aligned with clinically relevant plasma levels (e.g., 10–20 μM) to avoid off-target effects .

Q. How to design a dose-response study for Zafirlukast’s anti-inflammatory effects?

Methodological Answer: Use a logarithmic dose range (e.g., 0.1–100 μM) in AGE-exposed mesangial cells. Measure cytokine secretion (ELISA), NF-κB nuclear translocation (immunofluorescence), and cell viability (MTT assay). Include a positive control (e.g., dexamethasone) and statistical tests (ANOVA with post hoc analysis) .

Advanced Research Questions

Q. How can contradictions between preclinical and clinical data on Zafirlukast’s efficacy be resolved?

Methodological Answer: Conduct systematic reviews of clinical trials (e.g., asthma studies) and preclinical models (e.g., diabetic nephropathy) to identify confounding variables (e.g., age, comorbidities). Use meta-regression to assess dose-response discrepancies and stratified analysis for patient subgroups (e.g., older adults vs. younger cohorts) .

Q. What methodologies optimize Zafirlukast’s dose-dependent effects in vitro?

Methodological Answer: Employ factorial design experiments to test interactions between Zafirlukast concentration and exposure duration. Use response surface methodology (RSM) to model nonlinear effects on oxidative stress and apoptosis. Validate with RNA-seq to identify pathways with threshold-dependent activation .

Q. How to investigate Zafirlukast’s role in mitochondrial biogenesis?

Methodological Answer: Measure oxygen consumption rate (OCR) via Seahorse XF Analyzer and mitochondrial mass (MitoTracker staining). Quantify mtDNA/nDNA ratio via qPCR and validate with protein levels of PGC-1α, NRF1, and TFAM (western blot). Use CREB pathway inhibitors (e.g., KG-501) to confirm mechanistic links .

Q. What strategies reduce Zafirlukast’s toxicity while retaining therapeutic benefits?

Methodological Answer: Apply drug-initiated activity metabolomics (DIAM) to identify nontoxic metabolites (e.g., hydroxylated derivatives). Test metabolites in parallel with parent compound using high-content screening (HCS) for apoptosis and mitochondrial function. Prioritize candidates with EC50 values comparable to Zafirlukast but lower cytotoxicity .

Q. How to design combination therapies with Zafirlukast for cerebral ischemia-reperfusion injury?

Methodological Answer: Co-administer Zafirlukast with calcium channel blockers (e.g., nifedipine) in rodent ischemia models. Measure infarct volume (TTC staining), oxidative stress (8-OHdG levels), and neuroinflammation (microglial activation via IBA1 staining). Use isobolographic analysis to confirm synergistic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.